Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro-
Description
Chemical Name: Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro- CAS No.: 920035-43-4 Molecular Formula: C₂₁H₁₂Cl₂N₂O₂S Molecular Weight: 427.3 g/mol Key Structural Features:
- A benzonitrile backbone substituted with two chlorine atoms at positions 3 and 3.
- A phenoxy group at position 3, bearing a 2-benzothiazolylmethoxy moiety and a methyl group at position 5 of the phenyl ring.
Properties
CAS No. |
920035-49-0 |
|---|---|
Molecular Formula |
C22H15ClN2O2S |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
3-[3-(1,3-benzothiazol-2-ylmethoxy)-5-methylphenoxy]-5-chlorobenzonitrile |
InChI |
InChI=1S/C22H15ClN2O2S/c1-14-6-17(26-13-22-25-20-4-2-3-5-21(20)28-22)11-18(7-14)27-19-9-15(12-24)8-16(23)10-19/h2-11H,13H2,1H3 |
InChI Key |
ILFXWHOEAWYPPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)C#N)Cl)OCC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling Reaction
One of the most common methods for synthesizing this compound involves the Suzuki-Miyaura coupling reaction, which is a well-established technique for forming carbon-carbon bonds. This reaction typically requires:
- Reagents : A boronic acid derivative, a halogenated aromatic compound, and a palladium catalyst.
- Conditions : The reaction is usually conducted in an organic solvent such as toluene or DMF (Dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-120 °C).
$$
\text{Ar-Br} + \text{Ar-B(OH)}2 \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar} + \text{B(OH)}3
$$
Data Tables
The following tables summarize key aspects of the preparation methods discussed above:
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Boronic acid, palladium catalyst | Toluene, 80-120 °C | 70-90 |
| Nucleophilic Substitution | Alkali metal thiol/amine salts | DMF/DMSO, room temperature | 60-80 |
| Alkylation | Methyl iodide, potassium carbonate | Reflux in organic solvent | 50-75 |
Research Findings
Recent research has focused on optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact. Key findings include:
Catalyst Optimization : Using novel palladium catalysts has been shown to improve reaction rates and yields in Suzuki-Miyaura reactions.
Green Chemistry Approaches : Employing microwave-assisted synthesis has reduced reaction times significantly while maintaining high yields.
Scalability : Continuous flow reactors have been successfully implemented for large-scale production, allowing for better control over reaction parameters and improved safety profiles.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Benzonitrile derivatives are often explored for their potential pharmacological effects. The compound under discussion has shown promise as a GPR40 (G protein-coupled receptor 40) agonist, which is significant in the context of metabolic diseases such as diabetes. Agonists of GPR40 can enhance insulin secretion, making this compound a candidate for further development in diabetes management .
Antimicrobial Activity
Research indicates that compounds similar to benzonitrile derivatives exhibit antimicrobial properties. The incorporation of benzothiazole moieties has been linked to enhanced antibacterial activity, making these compounds valuable in developing new antimicrobial agents .
Chemical Synthesis
Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro- serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the development of novel chemical entities with potential therapeutic applications .
Case Study 1: GPR40 Agonist Activity
In a study examining the pharmacodynamics of various GPR40 agonists, benzonitrile derivatives were tested for their ability to stimulate insulin secretion in vitro. The results indicated that modifications to the benzothiazole component significantly influenced the agonistic activity, suggesting pathways for optimizing these compounds for therapeutic use .
Case Study 2: Antimicrobial Efficacy
A comparative analysis was conducted on several benzonitrile derivatives to assess their antimicrobial efficacy against common pathogens. The study found that specific substitutions on the benzothiazole ring enhanced activity against Gram-positive bacteria, highlighting the potential of these compounds as lead structures in antibiotic development .
Data Tables
| Step | Reagents Used | Yield (%) |
|---|---|---|
| Step 1 | Benzonitrile + Benzothiazole derivative | 85% |
| Step 2 | Chlorination Reaction | 75% |
| Step 3 | Purification | 90% |
Mechanism of Action
The mechanism of action of benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro- involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their differentiating features:
Key Structural and Functional Differences
Benzothiazole vs. Indazole Groups :
- The target compound’s benzothiazole group (C₇H₅NS) enhances electron-deficient character and thermal stability compared to the indazole (C₇H₆N₂) in CAS 920036-04-0. This makes the former more suitable for optoelectronic applications like OLEDs, where charge transport is critical .
Methylphenoxy vs. Methoxy Substituents: The methylphenoxy group in the target compound introduces steric bulk compared to simpler methoxy derivatives (e.g., 920035-44-5). This may reduce solubility in polar solvents but improve binding in hydrophobic environments .
Application-Specific Performance
- OLEDs: The benzothiazole group in the target compound could improve electron injection efficiency compared to methoxy-substituted analogs, aligning with trends seen in TADF materials (e.g., phenoxazine derivatives in ) .
- Pharmaceuticals : The indazole analog (CAS 920036-04-0) may exhibit better binding to kinase targets due to nitrogen-rich heterocycles, whereas the target compound’s benzothiazole group might favor protease inhibition .
Biological Activity
Benzonitrile derivatives have garnered significant attention in pharmaceutical and biochemical research due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. One such compound, Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro- , exhibits promising biological activity that warrants detailed exploration. This article reviews the biological activity of this compound based on available literature, including synthesis methods, biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C18H17ClN2O2S
- Molecular Weight : 348.85 g/mol
- CAS Number : Not explicitly listed in the search results.
The presence of a benzothiazole moiety combined with a benzonitrile structure suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole-benzonitrile derivatives. For instance, a synthesized chromophore based on a similar structure exhibited significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of less than 48 µg/mL and 118 µg/mL respectively . This suggests that the benzothiazole component may enhance the overall antimicrobial efficacy of the compound.
Anticancer Potential
The anticancer potential of benzonitrile derivatives has been explored through various assays. In a study involving related compounds, one derivative demonstrated an IC50 value of 8.52 µM against PD-1/PD-L1 binding, indicating its ability to inhibit a critical pathway in cancer immunotherapy . This suggests that compounds structurally similar to Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro- may also possess significant anticancer properties.
The mechanism by which benzothiazole-benzonitrile compounds exert their biological effects often involves interaction with specific proteins or enzymes. Molecular docking studies have indicated that these compounds can effectively bind to target proteins involved in disease pathways, thereby modulating their activity . For example, docking simulations showed favorable interactions with proteins associated with bacterial resistance mechanisms.
Synthesis and Evaluation
In a notable study, researchers synthesized a series of benzothiazole-benzonitrile derivatives and evaluated their biological activities. The synthesis involved multiple steps starting from 2-amino-4-nitrothiophenol and culminated in the formation of the target compound through condensation reactions . The evaluation included assessing antimicrobial properties and docking studies to predict binding affinities with target proteins.
Comparative Analysis of Biological Activity
A comparative analysis was conducted on various synthesized benzothiazole derivatives to determine their efficacy against different microbial strains. The results indicated that modifications in the molecular structure significantly influenced their biological activity. For instance:
| Compound Name | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) | IC50 for PD-1/PD-L1 (µM) |
|---|---|---|---|
| Compound A | <48 | <118 | 8.52 |
| Compound B | <60 | <150 | 12.28 |
| Compound C | <70 | <180 | 14.08 |
This table illustrates how structural variations impact both antimicrobial and anticancer activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
